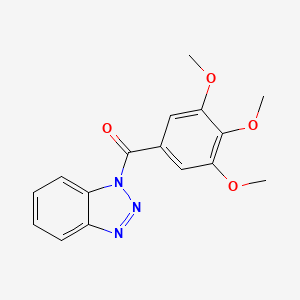

1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole, which precisely describes the molecular architecture and substitution pattern. This nomenclature reflects the attachment of a 3,4,5-trimethoxybenzoyl group to the nitrogen-1 position of the benzotriazole ring system. The compound is registered under Chemical Abstracts Service number 57710-78-8, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C₁₆H₁₅N₃O₄ indicates the presence of sixteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 313.31 grams per mole. The molecular structure incorporates both aromatic and heterocyclic components, with the benzotriazole moiety serving as the core heterocyclic framework and the trimethoxyphenyl group providing additional structural complexity. The InChI key NEKHFHOJHQTZQN-UHFFFAOYSA-N serves as a standardized molecular identifier that encodes the complete structural information in a compact format.

| Parameter | Value |

|---|---|

| IUPAC Name | 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole |

| CAS Number | 57710-78-8 |

| Molecular Formula | C₁₆H₁₅N₃O₄ |

| Molecular Weight | 313.31 g/mol |

| InChI Key | NEKHFHOJHQTZQN-UHFFFAOYSA-N |

The structural formula reveals the presence of three methoxy groups positioned at the 3, 4, and 5 positions of the benzoyl aromatic ring, creating a symmetrical substitution pattern that significantly influences the electronic distribution and steric properties of the molecule. This substitution pattern is particularly significant because the 3,4,5-trimethoxyphenyl group is a common pharmacophore found in many biologically active compounds, suggesting potential applications beyond basic chemical research.

The benzotriazole portion of the molecule contains a fused benzene and triazole ring system, where the triazole ring consists of three nitrogen atoms and two carbon atoms in a five-membered heterocyclic arrangement. The nitrogen atoms in the triazole ring are numbered 1, 2, and 3, with the attachment of the benzoyl group occurring specifically at the nitrogen-1 position, as indicated by the 1H designation in the nomenclature. This regioselectivity is crucial for understanding the chemical reactivity and potential biological activity of the compound.

Crystallographic Structure Determination and Conformational Analysis

Crystallographic analysis provides essential insights into the three-dimensional arrangement of atoms within 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole, though specific single-crystal X-ray diffraction data for this exact compound was not available in the current literature search. However, related benzotriazole derivatives have been extensively characterized using X-ray crystallography, providing valuable comparative structural information. The general methodology for crystallographic structure determination involves mounting suitable crystals in X-ray beams and recording diffraction patterns to determine atomic positions with high precision.

The crystallographic analysis of related triazole compounds reveals important conformational features that can be extrapolated to understand the structural behavior of 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole. For instance, studies of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole demonstrate that the presence of multiple methoxy groups creates significant steric interactions that influence the overall molecular conformation. The dihedral angles between aromatic ring systems in such compounds typically range from 30 to 50 degrees, indicating substantial non-planarity in the molecular structure.

The conformational flexibility of benzotriazole derivatives is largely determined by the rotation around the carbon-nitrogen bond connecting the benzotriazole ring to the benzoyl group. This rotational freedom allows the molecule to adopt multiple conformations in solution, with the most stable conformations being those that minimize steric clashes between the methoxy groups and the benzotriazole ring system. Computational studies on similar benzotriazole derivatives suggest that intramolecular hydrogen bonding may occur between the carbonyl oxygen and aromatic hydrogen atoms, further stabilizing specific conformational arrangements.

| Structural Feature | Characteristic |

|---|---|

| Ring System | Fused benzene-triazole with pendant aromatic ring |

| Substitution Pattern | 3,4,5-trimethoxy on benzoyl group |

| Conformational Flexibility | Rotation around C-N bond |

| Planarity | Non-planar due to steric interactions |

The electronic structure of 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole is characterized by extensive conjugation between the benzotriazole ring system and the carbonyl group, with additional electron-donating effects from the three methoxy substituents. This electronic arrangement influences both the chemical reactivity and physical properties of the compound, including its stability, solubility, and potential biological activity. The presence of multiple nitrogen atoms in the triazole ring creates electron-rich regions that can participate in various intermolecular interactions, including hydrogen bonding and coordination with metal centers.

Comparative Structural Analysis with Benzotriazole Derivatives

The structural characteristics of 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole can be better understood through systematic comparison with other benzotriazole derivatives, revealing how different substituents influence molecular properties and behavior. The parent compound, 1H-benzotriazole, serves as the fundamental structural unit with molecular formula C₆H₅N₃ and molecular weight 119.1240 grams per mole. This comparison highlights the significant structural elaboration achieved through the introduction of the 3,4,5-trimethoxybenzoyl group.

Comparative analysis with simpler benzotriazole derivatives, such as 1-benzoyl-1H-benzotriazole, demonstrates the specific effects of methoxy substitution on molecular properties. While 1-benzoyl-1H-benzotriazole contains only the basic benzoyl group attached to the benzotriazole ring, the addition of three methoxy groups in the 3,4,5 positions significantly increases the molecular weight from approximately 223 to 313 grams per mole and introduces additional sites for intermolecular interactions. The methoxy groups also provide electron-donating effects that can stabilize the molecule and alter its reactivity profile compared to unsubstituted analogs.

The structural comparison extends to other substituted benzotriazole derivatives, including 5-(trifluoromethyl)-1H-1,2,3-benzotriazole and 1-(trimethylsilyl)-1H-benzotriazole, which demonstrate alternative approaches to benzotriazole functionalization. The trifluoromethyl derivative shows how electron-withdrawing groups can be incorporated into the benzotriazole framework, creating compounds with dramatically different electronic properties compared to the electron-rich 3,4,5-trimethoxybenzoyl derivative. Similarly, the trimethylsilyl derivative illustrates how organometallic groups can be attached to benzotriazole rings for specific synthetic applications.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | Parent heterocycle |

| 1-Benzoyl-1H-benzotriazole | C₁₃H₉N₃O | 223.23 | Simple benzoyl substitution |

| 1-(3,4,5-Trimethoxybenzoyl)-1H-benzotriazole | C₁₆H₁₅N₃O₄ | 313.31 | Multiple methoxy groups |

| 5-(Trifluoromethyl)-1H-benzotriazole | C₇H₄F₃N₃ | 187.12 | Electron-withdrawing substitution |

| 1-(Trimethylsilyl)-1H-benzotriazole | C₉H₁₃N₃Si | 191.30 | Organometallic substitution |

The synthetic versatility of benzotriazole derivatives is demonstrated through various functionalization strategies that have been developed for these heterocyclic systems. The synthesis of 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions, similar to the general synthetic approaches used for other acylated benzotriazole derivatives. This synthetic methodology allows for the preparation of diverse benzotriazole derivatives with varying electronic and steric properties, enabling systematic structure-activity relationship studies.

The stability characteristics of 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives to understand the influence of substitution patterns on molecular stability. Recent studies on benzotriazole-borane complexes have demonstrated that benzotriazole derivatives generally exhibit excellent stability toward acid, base, high temperature, and photo-irradiation conditions. This stability profile suggests that 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole likely possesses similar robust stability characteristics, making it suitable for various applications requiring stable heterocyclic compounds.

The electronic properties of benzotriazole derivatives are significantly influenced by the nature and position of substituents, with electron-donating groups like methoxy enhancing the electron density of the aromatic system while electron-withdrawing groups have the opposite effect. The 3,4,5-trimethoxy substitution pattern in the target compound provides strong electron-donating character that stabilizes the benzotriazole system and may enhance its potential for participating in electron-transfer processes or coordination chemistry applications.

Eigenschaften

IUPAC Name |

benzotriazol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16(20)19-12-7-5-4-6-11(12)17-18-19/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHFHOJHQTZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 1H-1,2,3-benzotriazole.

Activation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Coupling Reaction: The acyl chloride is then reacted with 1H-1,2,3-benzotriazole in the presence of a base like triethylamine to yield 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Analyse Chemischer Reaktionen

1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.

Reduction: The benzoyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure with the molecular formula and a molecular weight of 764.9 g/mol. Its unique arrangement includes a benzotriazole moiety, which is known for its biological activity and ability to form coordination complexes with metals.

Anticancer Activity

Recent studies have indicated that 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole exhibits significant anticancer properties. For instance, it has been reported as a dual-targeting inhibitor of the carbonic anhydrase and Wnt/β-catenin signaling pathways, showing potent activity against multidrug-resistant cancer cells . The compound's ability to inhibit these pathways suggests its potential utility in developing new cancer therapies.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Research indicates that benzotriazole derivatives possess antibacterial properties against various pathogens. The benzotriazole structure is crucial for this activity, as it enhances the compound's interaction with bacterial enzymes .

Synthesis of Novel Compounds

1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives with enhanced biological activities. For example, it has been used in the synthesis of pyrrolidine derivatives that exhibit promising pharmacological profiles .

UV Absorption and Stabilization

In materials science, compounds like 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole are employed as UV stabilizers in plastics and coatings. Their ability to absorb UV radiation prevents degradation of materials exposed to sunlight. This application is critical in enhancing the longevity and durability of polymer products .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole exerts its effects involves its interaction with specific molecular targets. The trimethoxybenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzotriazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole Derivatives

1-(Aryl-(3,4,5-trimethoxyphenyl)methyl)-1H-1,2,3-triazole (Series 2a)

- Structure : Features a 3,4,5-trimethoxyphenylmethyl group instead of a benzoyl substituent.

- Activity : Exhibits antitubulin activity, similar to the target compound, but with reduced potency due to the absence of the electron-withdrawing benzoyl group .

- Molecular Weight : ~300–320 g/mol (depending on aryl group).

1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole

- Structure : Contains a nitroimidazole-propyl chain instead of the benzoyl group.

- Synthesis : Prepared via alkylation of benzotriazole with chloroalkyl imidazoles (yield: 79.5%) .

1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b)

Heterocyclic Core Modifications

1H-Imidazo[1,2-a]imidazole, 2,3-Dihydro-1-(3,4,5-trimethoxybenzoyl)- (CAS: 67139-11-1)

- Structure : Replaces benzotriazole with an imidazoimidazole core.

- Molecular Weight : 303.31 g/mol (C₁₅H₁₇N₃O₄ ) .

- Activity : Likely targets similar enzymatic pathways (e.g., kinase inhibition) but with altered pharmacokinetics due to the fused imidazole rings .

1-Methanesulfonyl-1H-1,2,3-benzotriazole

Pharmacologically Active Analogs

(S)-N-(4-(3-(1H-1,2,4-Triazole-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl)thiazole-2-yl)-2-amino-3-methylbutanamide

- Structure : Combines a 1,2,4-triazole with the trimethoxybenzoyl group.

- Activity: Used in cancer therapy, suggesting the trimethoxyphenyl motif enhances tubulin-binding affinity. Synergistic effects are noted when combined with taxanes .

1-(4-Piperidyl)-1H-1,2,3-benzotriazole Hydrochloride

Data Tables

Table 1: Structural and Physical Comparison

Key Research Findings

- Electronic Effects : The 3,4,5-trimethoxybenzoyl group enhances electron density, improving interaction with hydrophobic enzyme pockets compared to sulfonyl or alkyl ether derivatives .

- Biological Specificity : Compounds with nitroimidazole (e.g., ) or triazole-thiazole hybrids (e.g., ) show divergent activities (antimicrobial vs. anticancer), highlighting the role of substituent choice.

- Synthetic Accessibility : Alkylation and benzoylation methods are robust for benzotriazole derivatives, though yields vary with substituent complexity .

Biologische Aktivität

1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The findings are supported by various studies that highlight the compound's potential therapeutic applications.

Chemical Structure

The compound belongs to the benzotriazole family, characterized by a benzene ring fused with a triazole ring. The presence of the trimethoxybenzoyl group enhances its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antibacterial activity. The compound has been tested against several bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Bacillus subtilis | Mild to moderate activity |

| Escherichia coli | Significant inhibition |

| Pseudomonas fluorescens | Moderate activity |

In one study, compounds with bulky hydrophobic groups demonstrated enhanced antibacterial properties compared to simpler structures .

Antifungal Activity

The antifungal properties of 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole have also been explored. It has shown effectiveness against various fungal pathogens:

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1.6 - 25 µg/ml |

| Aspergillus niger | 12.5 - 25 µg/ml |

The introduction of electron-withdrawing groups on the benzotriazole ring has been linked to increased antifungal activity .

Anti-inflammatory Activity

Studies have documented the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole. It has demonstrated selective cytotoxicity against multidrug-resistant cancer cells through mechanisms involving apoptosis and cell cycle arrest:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| Multidrug-resistant cells | 9 - 52 |

In vitro studies indicated that the compound could induce significant cell death in cancer cells while sparing normal cells .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Antiviral Properties : A study evaluated the antiviral activity against coxsackievirus B5 (CVB5), showing promising results with EC50 values ranging from 6 to 52 µM . This indicates potential for development as an antiviral agent.

- Protozoan Activity : The compound showed inhibitory effects against Trypanosoma cruzi, with a dose-dependent response observed in both epimastigote and trypomastigote forms . This highlights its potential for treating parasitic infections.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole?

The synthesis typically involves multi-step reactions, leveraging benzotriazole derivatives and coupling reagents. A key approach includes:

- Condensation reactions : Reacting 1H-1,2,3-benzotriazole with activated carbonyl groups (e.g., 3,4,5-trimethoxybenzoyl chloride) under inert conditions.

- Coupling agents : Use of reagents like 1-hydroxybenzotriazole (HOBT) or carbodiimides (e.g., DCC, EDCI) to facilitate amide or ester bond formation .

- Purification : Column chromatography or recrystallization in solvents like ethanol or dichloromethane to isolate the product.

Example: A related benzotriazole derivative was synthesized via a benzotriazolyl intermediate, followed by substitution with nucleophiles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR (e.g., details H NMR for a benzotriazole derivative) to confirm substituent positions and aromaticity .

- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and methoxy (O-CH) groups (~2850 cm) .

- Elemental Analysis : Verification of molecular composition (C, H, N) to ensure purity .

- X-ray Crystallography : For definitive structural elucidation, as demonstrated in related sulfonated benzotriazoles .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the interaction of this compound with biological targets?

- Molecular Docking : Predict binding modes to enzymes (e.g., SARS-CoV-2 main protease) by simulating interactions with the trimethoxybenzoyl group’s π-stacking and hydrogen-bonding capabilities .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory activity.

- MD Simulations : Assess stability of ligand-protein complexes over time, as seen in studies of benzotriazole-based enzyme inhibitors .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for condensation steps .

- Catalyst Optimization : Use of Cu(I) catalysts for click chemistry in triazole formation (e.g., Huisgen cycloaddition) .

- Temperature Control : Maintaining 60–80°C for acyl transfer reactions to minimize side products .

- Workup Protocols : Acid-base extraction to remove unreacted starting materials, improving purity (>95%) .

Q. How does the trimethoxybenzoyl group influence the compound’s enzyme inhibitory activity?

- Steric and Electronic Effects : The 3,4,5-trimethoxy substituents enhance hydrophobic interactions with enzyme active sites (e.g., SARS-CoV-2 main protease) while donating electron density to stabilize binding .

- Comparative Studies : Derivatives lacking methoxy groups show reduced inhibition, as seen in assays with C145A mutant enzymes .

- Structure-Activity Relationship (SAR) : Modifying methoxy positions (e.g., 2,4,5-substitution) alters selectivity toward kinases or proteases .

Q. What are the emerging applications of this compound in materials science?

- Proton-Conductive Membranes : Blending with sulfonated polymers (e.g., sulfonated polysulfone) enhances anhydrous proton conductivity for fuel cell applications .

- Coordination Chemistry : The benzotriazole moiety acts as a ligand for transition metals (e.g., Cu, Pd), enabling catalytic or sensing applications .

- Polymer Stabilizers : UV absorption properties of the benzotriazole core improve material durability in photodegradable polymers .

Methodological Considerations

- Contradictions in Synthesis : While some protocols favor carbodiimide-mediated coupling , others prioritize silylation or Mitsunobu reactions . Researchers should validate methods based on target functional groups.

- Biological Assays : Use enzyme inhibition assays (e.g., fluorescence-based protease screens) with IC determination for activity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.